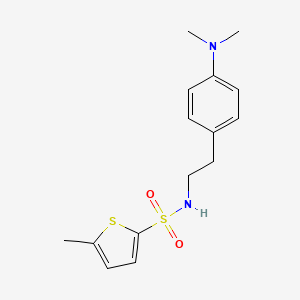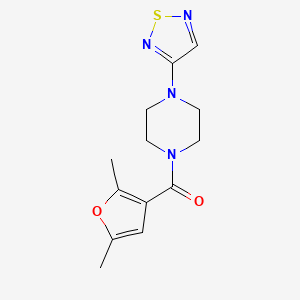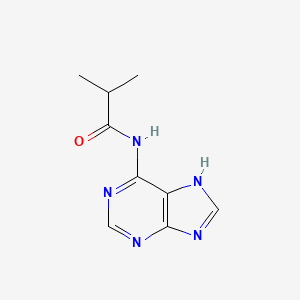![molecular formula C22H21ClN2O B2595448 1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol CAS No. 2305508-19-2](/img/structure/B2595448.png)
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in pharmaceuticals, organic electronics, and materials science. This particular compound features a carbazole moiety linked to a propanol chain, which is further substituted with a 2-chlorobenzylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations.
Introduction of the Propanol Chain: The propanol chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propanol moiety.
Attachment of the 2-Chlorobenzylamino Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorobenzylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be explored for its pharmacological properties and potential use in treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Wirkmechanismus
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(9H-carbazol-9-yl)-3-[(2-chlorobenzyl)amino]-2-propanol can be compared with other similar compounds, such as:
Carbazole: The parent compound, carbazole, is a nitrogen-containing heterocycle with a wide range of applications in organic electronics and materials science.
Indolocarbazoles: These compounds feature an indole moiety fused to a carbazole core and are known for their biological activity and potential therapeutic applications.
Benzocarbazoles: These compounds have a benzene ring fused to the carbazole core and are used in the development of new materials and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-chlorobenzylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-[(2-chlorophenyl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c23-20-10-4-1-7-16(20)13-24-14-17(26)15-25-21-11-5-2-8-18(21)19-9-3-6-12-22(19)25/h1-12,17,24,26H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNBLDNAEMQOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzyloxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2595373.png)
![2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2595374.png)
![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)




![2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile](/img/structure/B2595382.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2595383.png)
![1-[2-(1h-Imidazol-4-yl)ethyl]-3-methylthiourea](/img/structure/B2595384.png)

![(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2595386.png)

